molecular formula C22H20N2O2 B4226429 2-benzyl-N,N'-diphenylmalonamide

2-benzyl-N,N'-diphenylmalonamide

Cat. No. B4226429
M. Wt: 344.4 g/mol
InChI Key: CLKSGEJRLWYYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-N,N'-diphenylmalonamide, also known as DBDMH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBDMH is a white crystalline powder that is soluble in water and organic solvents. It is primarily used as a disinfectant and oxidizing agent in water treatment, swimming pools, and spas. However, recent studies have shown that DBDMH has potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 2-benzyl-N,N'-diphenylmalonamide is not fully understood. However, it is believed to work by generating hypochlorous acid (HOCl) in situ, which is a potent oxidizing agent. HOCl is known to damage the cell membrane and DNA of microorganisms, leading to their death. 2-benzyl-N,N'-diphenylmalonamide has also been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Biochemical and physiological effects:
2-benzyl-N,N'-diphenylmalonamide has been shown to have low toxicity and is generally considered safe for use in various applications. However, high concentrations of 2-benzyl-N,N'-diphenylmalonamide can cause skin and eye irritation. Ingestion of 2-benzyl-N,N'-diphenylmalonamide can cause gastrointestinal irritation, nausea, and vomiting. Long-term exposure to 2-benzyl-N,N'-diphenylmalonamide can cause liver and kidney damage.

Advantages and Limitations for Lab Experiments

2-benzyl-N,N'-diphenylmalonamide has several advantages for use in laboratory experiments. It is stable, easy to handle, and has a long shelf life. It is also effective against a wide range of microorganisms and can be used in various applications, such as cell culture, microbiology, and biochemistry. However, 2-benzyl-N,N'-diphenylmalonamide has some limitations for use in laboratory experiments. It can interfere with some assays, such as enzyme-linked immunosorbent assay (ELISA), due to its oxidizing properties. It can also cause DNA damage, which can affect the results of genetic studies.

Future Directions

2-benzyl-N,N'-diphenylmalonamide has several potential applications in various fields of science. Future research could focus on developing new methods for synthesizing 2-benzyl-N,N'-diphenylmalonamide that are more efficient and environmentally friendly. Further studies could also investigate the mechanism of action of 2-benzyl-N,N'-diphenylmalonamide and its effects on different types of microorganisms. In medicine, 2-benzyl-N,N'-diphenylmalonamide could be further explored as a potential anticancer and antiviral agent. In agriculture, 2-benzyl-N,N'-diphenylmalonamide could be used to develop new plant protection products that are more effective and less harmful to the environment. In industry, 2-benzyl-N,N'-diphenylmalonamide could be used to develop new disinfectants and bleaching agents that are more sustainable and cost-effective.

Scientific Research Applications

2-benzyl-N,N'-diphenylmalonamide has been extensively studied for its potential applications in various fields of science. In medicine, 2-benzyl-N,N'-diphenylmalonamide has been shown to possess antitumor, antibacterial, and antiviral properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and liver cancer. 2-benzyl-N,N'-diphenylmalonamide has also been shown to be effective against antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and viruses, such as herpes simplex virus (HSV).
In agriculture, 2-benzyl-N,N'-diphenylmalonamide has been used as a fungicide and bactericide to control plant diseases. It has been found to be effective against various pathogens, including fungi, bacteria, and viruses. 2-benzyl-N,N'-diphenylmalonamide has also been used as a preservative for fruits and vegetables to extend their shelf life.
In industry, 2-benzyl-N,N'-diphenylmalonamide has been used as a bleaching agent for textiles and paper. It has also been used as a disinfectant for water treatment, swimming pools, and spas. 2-benzyl-N,N'-diphenylmalonamide is preferred over other disinfectants due to its low toxicity, stability, and effectiveness against a wide range of microorganisms.

properties

IUPAC Name

2-benzyl-N,N'-diphenylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21(23-18-12-6-2-7-13-18)20(16-17-10-4-1-5-11-17)22(26)24-19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKSGEJRLWYYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.